8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound “8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazo[2,1-f]purine core, which is a type of purine. Purines are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring . This compound also has a methoxyphenyl group attached, which could potentially influence its physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a purine core, which is a bicyclic structure consisting of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The methoxyphenyl group is likely attached at the 8-position of the purine ring.Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
The versatility of 8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives in drug design is highlighted by their role as potent pharmacophores. Studies have detailed the regioselective synthesis of imidazo and purine derivatives, showcasing their relevance in developing compounds with promising biological activities (Ostrovskyi et al., 2011).
Pharmacological Evaluation and Potential Therapeutic Uses
Compounds derived from this compound have been synthesized and evaluated for their pharmacological properties. Preliminary studies have indicated that certain derivatives exhibit potent 5-HT(1A) receptor ligand properties and have shown potential anxiolytic-like and antidepressant activities in preclinical studies, suggesting their worthiness for further research in developing new derivatives with potential therapeutic applications (Zagórska et al., 2009).
Antidepressant and Anxiolytic Potential
Further exploration into the biological evaluation of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has identified compounds with significant serotonin receptor affinity and phosphodiesterase inhibitor activity. These studies have provided insights into the development of lead compounds for antidepressant and/or anxiolytic applications, with selected compounds showing promising results in preliminary pharmacological in vivo studies (Zagórska et al., 2016).
Analgesic Activity
The analgesic properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties have been studied, revealing compounds with significant analgesic and anti-inflammatory effects. These compounds have been identified as a new class of analgesic and anti-inflammatory agents, underscoring the potential of this compound derivatives in pain management (Zygmunt et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides .
Mode of Action
The compound interacts with its targets, inhibiting their activities. It’s worth noting that the compound showed weak inhibition (63±18%) toward DHFR .
Biochemical Pathways
The compound affects the folate pathway, which is involved in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, which can lead to cell cycle arrest and induction of apoptosis .
Pharmacokinetics
It’s known that the compound has anti-proliferative activities against hl60, hela, and a549 cells . More research is needed to fully understand the compound’s pharmacokinetic properties and their impact on bioavailability.
Result of Action
The compound induces S-phase arrest and apoptosis in HL-60 cells . The induction of apoptosis is acting through a lysosome-nonmitochondrial pathway . The compound also has anti-proliferative activities against HeLa and A549 cells .
properties
IUPAC Name |
6-(3-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-10-11(2)23-14-15(20(3)18(25)21(4)16(14)24)19-17(23)22(10)12-7-6-8-13(9-12)26-5/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJFIVCLVBIQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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